Regioisomeric Bromo‑Methyl Substitution Determines Distinct Physicochemical and Potential Biological Profiles
The specific 5‑bromo‑2‑methyl substitution pattern distinguishes 1‑(5‑bromo‑2‑methylphenyl)imidazolidin‑2‑one from its 3‑bromo (CAS 1620089-70-4) and 4‑bromo (CAS 160132-31-0) regioisomers . In a class‑level SAR study of imidazolidin‑2‑one derivatives as antileishmanial agents, the position of aryl substitution was found to profoundly modulate biological activity; for example, 1‑(3‑methylisoxazol‑5‑yl)‑3‑(4‑bromobenzyl)imidazolidin‑2‑one (compound 25) exhibited an IC50 of 2.4 μM against Leishmania mexicana intracellular amastigotes, whereas related analogs with different substitution patterns showed IC50 values ranging from 8 to 16 μM [1]. While direct comparative data for the 5‑bromo‑2‑methylphenyl analog are not available, this class‑level evidence demonstrates that even minor changes in aryl substitution can alter potency by more than 3‑fold, underscoring the need to procure the exact regioisomer for reproducible SAR studies.
| Evidence Dimension | Antileishmanial activity (IC50) dependence on aryl substitution pattern |
|---|---|
| Target Compound Data | No direct IC50 data available for 1-(5-bromo-2-methylphenyl)imidazolidin-2-one |
| Comparator Or Baseline | 1-(3-methylisoxazol-5-yl)-3-(4-bromobenzyl)imidazolidin-2-one (compound 25): IC50 = 2.4 μM; other imidazolidin-2-one derivatives: IC50 = 8–16 μM |
| Quantified Difference | Up to 6.7‑fold difference in potency depending on substitution pattern |
| Conditions | In vitro intracellular amastigote assay of Leishmania mexicana |
Why This Matters
Procuring the correct regioisomer is essential for SAR campaigns, as substitution position can shift biological activity by several‑fold.
- [1] Robert, J. M., et al. (2003). Synthesis and antileishmanial activity of new imidazolidin-2-one derivatives. European Journal of Medicinal Chemistry, 38(7-8), 711-718. View Source
